

# Application Note: Synthesis of Diisopropyl Oxalate from Oxalic Acid

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## Compound of Interest

Compound Name: *Diisopropyl oxalate*

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## Introduction

**Diisopropyl oxalate** is a dialkyl ester of oxalic acid with applications as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> It is a colorless liquid, insoluble in water but soluble in organic solvents.<sup>[1]</sup> This application note provides a detailed protocol for the synthesis of **diisopropyl oxalate** via the direct esterification of oxalic acid with isopropyl alcohol, a common and efficient method.

## Reaction Scheme:



## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **diisopropyl oxalate** from oxalic acid and isopropyl alcohol using a p-toluenesulfonic acid catalyst.<sup>[2]</sup>

Parameter	Value	Reference
Starting Material 1	Oxalic Acid	[2]
Starting Material 2	Isopropyl Alcohol	[2]
Catalyst	p-Toluenesulfonic acid monohydrate	[2]
Solvent	Toluene	[2]
Reaction Time	24 hours	[2]
Reaction Condition	Reflux with azeotropic water removal	[2]
Yield	90%	[2]
Final Product	Diisopropyl Oxalate (colorless oil)	[2]

## Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **diisopropyl oxalate**.

## Detailed Experimental Protocol

This protocol is based on the Fischer-Speier esterification method, employing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[2]

### Materials and Equipment:

- Oxalic acid

- Isopropyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution
- 5 L laboratory reactor (or appropriately sized round-bottom flask)
- Stirrer
- Heating mantle
- Dean-Stark apparatus
- Condenser
- Separatory funnel
- Rotary evaporator
- High vacuum distillation apparatus

**Procedure:**

- Reaction Setup:
  - In a 5 L laboratory reactor, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL) under stirring until a clear solution is formed.[\[2\]](#)
  - Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reaction mixture.[\[2\]](#)
- Esterification:
  - Heat the reaction mixture to reflux and stir for 24 hours.[\[2\]](#)

- Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.[2]
- Work-up:
  - After 24 hours, cool the reaction mixture to room temperature.[2]
  - Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO<sub>3</sub> solution.[2]
- Extraction and Washing:
  - Transfer the mixture to a separatory funnel and partition it with 400 mL of toluene (2x) and 1 L of water (2x).[2]
  - Combine the organic phases and wash them with 1 L of saturated aqueous NaCl solution to remove residual water.[2]
  - Separate the organic phase.[2]
- Solvent Removal:
  - Remove the solvent (toluene and excess isopropyl alcohol) from the organic phase under vacuum using a rotary evaporator.[2]
- Purification:
  - Purify the crude product by distillation under high vacuum with heating to obtain **diisopropyl oxalate** as a colorless oil (1740 g, 90% yield).[2]

Characterization Data:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.13 (hept, J = 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H).[2]
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 157.96, 71.44, 21.63.[2]

## Alternative Synthesis Method

An alternative approach involves refluxing anhydrous oxalic acid with 99% isopropyl alcohol and a small amount of sulfuric acid, followed by slow distillation of the water azeotrope.[3] The

work-up for this method includes washing the resulting ester with water and a bicarbonate solution, followed by drying with a desiccant like fused calcium chloride.[3]

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